molecular formula C26H46N2O2Si B12588272 2-[Dimethyl(octyl)silyl]-N~1~,N~1~,N~4~,N~4~-tetraethylbenzene-1,4-dicarboxamide CAS No. 322728-97-2

2-[Dimethyl(octyl)silyl]-N~1~,N~1~,N~4~,N~4~-tetraethylbenzene-1,4-dicarboxamide

Cat. No.: B12588272
CAS No.: 322728-97-2
M. Wt: 446.7 g/mol
InChI Key: OZYFRFLLVUYYJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[Dimethyl(octyl)silyl]-N~1~,N~1~,N~4~,N~4~-tetraethylbenzene-1,4-dicarboxamide is a complex organic compound characterized by the presence of a silyl group attached to a benzene ring. This compound is notable for its unique structural features, which include a dimethyl(octyl)silyl group and tetraethylbenzene-1,4-dicarboxamide moiety. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Dimethyl(octyl)silyl]-N~1~,N~1~,N~4~,N~4~-tetraethylbenzene-1,4-dicarboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Silylation: Large quantities of the alcohol are reacted with silyl chloride in industrial reactors.

    Catalytic Substitution: The silyl group is attached to the benzene ring using high-efficiency metal catalysts.

    Amide Formation: The dicarboxamide moiety is introduced using automated systems to ensure precision and consistency.

Chemical Reactions Analysis

Types of Reactions

2-[Dimethyl(octyl)silyl]-N~1~,N~1~,N~4~,N~4~-tetraethylbenzene-1,4-dicarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The silyl group can be substituted with other functional groups using reagents like halogens or organometallic compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens or organometallic reagents in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

2-[Dimethyl(octyl)silyl]-N~1~,N~1~,N~4~,N~4~-tetraethylbenzene-1,4-dicarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[Dimethyl(octyl)silyl]-N~1~,N~1~,N~4~,N~4~-tetraethylbenzene-1,4-dicarboxamide involves its interaction with molecular targets such as enzymes and receptors. The silyl group can form stable interactions with active sites of enzymes, thereby inhibiting or modulating their activity. The dicarboxamide moiety can interact with various receptors, influencing cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    Trimethylsilyl ether: Commonly used as a protecting group for alcohols.

    Triethylsilyl ether: Offers greater stability compared to trimethylsilyl ether.

    Tert-butyldimethylsilyl ether: Provides enhanced resistance to hydrolysis.

Uniqueness

2-[Dimethyl(octyl)silyl]-N~1~,N~1~,N~4~,N~4~-tetraethylbenzene-1,4-dicarboxamide is unique due to its combination of a silyl group and a dicarboxamide moiety, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring both stability and reactivity.

Properties

CAS No.

322728-97-2

Molecular Formula

C26H46N2O2Si

Molecular Weight

446.7 g/mol

IUPAC Name

2-[dimethyl(octyl)silyl]-1-N,1-N,4-N,4-N-tetraethylbenzene-1,4-dicarboxamide

InChI

InChI=1S/C26H46N2O2Si/c1-8-13-14-15-16-17-20-31(6,7)24-21-22(25(29)27(9-2)10-3)18-19-23(24)26(30)28(11-4)12-5/h18-19,21H,8-17,20H2,1-7H3

InChI Key

OZYFRFLLVUYYJU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC[Si](C)(C)C1=C(C=CC(=C1)C(=O)N(CC)CC)C(=O)N(CC)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.